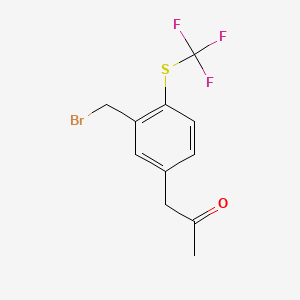
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenyl derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often involve the use of bromine or bromine-containing reagents and trifluoromethylthiolating agents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one include:
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
These compounds share structural similarities but differ in the position of the bromomethyl and trifluoromethylthio groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
IWIKXAGAKTXROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















